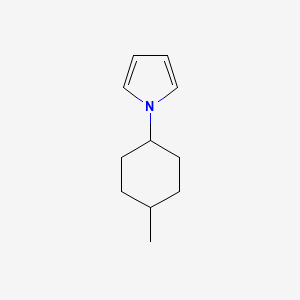

1-(4-methylcyclohexyl)-1H-pyrrole

Description

Significance of the Pyrrole (B145914) Scaffold in Organic Synthesis

The pyrrole ring is a five-membered aromatic heterocycle that serves as a fundamental building block in a vast array of organic molecules. wikipedia.org Its unique electronic properties and reactivity make it a valuable scaffold in both medicinal chemistry and materials science. organic-chemistry.orgrgmcet.edu.in The pyrrole nucleus is a key component of many essential natural products, including heme (a component of hemoglobin), chlorophyll, vitamin B12, and bile pigments like bilirubin. rgmcet.edu.inwikipedia.org

In the realm of pharmaceuticals, the pyrrole framework is present in numerous synthetic drugs with a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. nih.gov The versatility of the pyrrole ring allows chemists to modify its structure to fine-tune its biological and physical properties, leading to the development of new therapeutic agents. rhhz.net Furthermore, pyrrole derivatives are integral to the creation of advanced materials such as organic light-emitting diodes (OLEDs), organic photovoltaics, and conductive polymers. researchgate.net

Overview of N-Substituted Pyrroles: Structural Features and Research Relevance

N-substituted pyrroles are derivatives where the hydrogen atom on the nitrogen of the pyrrole ring is replaced by another functional group, such as an alkyl, aryl, or cycloalkyl group. wikipedia.org This substitution at the nitrogen atom (N-1 position) significantly influences the chemical and physical properties of the pyrrole ring without fundamentally altering its aromatic character.

Structural Features: The introduction of a substituent on the nitrogen atom can impact the steric and electronic environment of the pyrrole ring. For instance, bulky N-substituents can hinder reactions at the adjacent carbon atoms (C-2 and C-5 positions). Electronically, the nature of the N-substituent can modulate the electron density of the pyrrole ring, affecting its reactivity in electrophilic substitution reactions. wikipedia.org Unlike the parent pyrrole, which is weakly acidic at the N-H position, N-substituted pyrroles lack this acidic proton, altering their solubility and intermolecular interaction capabilities. wikipedia.org

Research Relevance: The synthesis of N-substituted pyrroles is a major focus in organic chemistry due to their prevalence in biologically active molecules and functional materials. Researchers actively explore new and efficient methods for their synthesis, often focusing on green chemistry principles. rgmcet.edu.in The Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine, remains one of the most classical and widely used methods for preparing N-substituted pyrroles. wikipedia.orgorganic-chemistry.org Modern variations of this reaction utilize various catalysts and conditions, including microwave assistance and solvent-free approaches, to improve efficiency and sustainability. organic-chemistry.org

Specific Focus: 1-(4-Methylcyclohexyl)-1H-pyrrole as a Model System for N-Cyclohexylpyrroles

Structure and Synthesis: this compound is an N-substituted pyrrole featuring a 4-methylcyclohexyl group attached to the pyrrole nitrogen. This structure combines the aromatic pyrrole ring with a non-planar, saturated cycloalkane substituent.

The most direct and common synthetic route to this compound would be the Paal-Knorr reaction. This would involve the reaction of a 1,4-dicarbonyl compound, such as 2,5-hexanedione (B30556) or its synthetic equivalent 2,5-dimethoxytetrahydrofuran (B146720), with 4-methylcyclohexylamine (B30895). The reaction is typically acid-catalyzed and proceeds via the formation of a di-imine intermediate, which then undergoes cyclization and dehydration to form the aromatic pyrrole ring. wikipedia.orgorganic-chemistry.org

As a Model System: Although specific studies on this compound are scarce, it serves as an excellent theoretical model for investigating the influence of a bulky, non-polar, and conformationally flexible N-cycloalkyl substituent on the properties of the pyrrole ring. The 4-methyl group on the cyclohexane (B81311) ring introduces an additional stereochemical element. Research on such a system could provide insights into:

Steric Effects: How the bulky cyclohexyl group influences the regioselectivity of electrophilic substitution reactions on the pyrrole ring.

Conformational Analysis: The rotational barrier around the C-N bond connecting the two ring systems and the preferred orientation of the cyclohexyl group relative to the planar pyrrole ring.

Physical Properties: The impact of the lipophilic cyclohexyl group on solubility, melting point, boiling point, and chromatographic behavior compared to N-aryl or N-linear alkyl pyrroles.

Below is a table of predicted and known properties for the compounds discussed. Note that specific experimental data for this compound is not available and values are inferred based on chemical principles.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |

| Pyrrole | C₄H₅N | 67.09 | Colorless liquid, nutty odor, weakly acidic N-H proton. wikipedia.org |

| 4-Methylcyclohexylamine | C₇H₁₅N | 113.20 | Primary amine, used as a precursor in the Paal-Knorr synthesis. |

| 2,5-Hexanedione | C₆H₁₀O₂ | 114.14 | A common 1,4-dicarbonyl precursor for pyrrole synthesis. organic-chemistry.org |

| This compound | C₁₁H₁₇N | 163.26 | Predicted to be a liquid or low-melting solid, soluble in organic solvents. |

Structure

3D Structure

Properties

Molecular Formula |

C11H17N |

|---|---|

Molecular Weight |

163.26 g/mol |

IUPAC Name |

1-(4-methylcyclohexyl)pyrrole |

InChI |

InChI=1S/C11H17N/c1-10-4-6-11(7-5-10)12-8-2-3-9-12/h2-3,8-11H,4-7H2,1H3 |

InChI Key |

KXYVVUQWOPPZBW-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC(CC1)N2C=CC=C2 |

Origin of Product |

United States |

Reactivity and Reaction Mechanisms of N Substituted Pyrroles

Electrophilic Aromatic Substitution (EAS) on the Pyrrole (B145914) Nucleus

Pyrroles with N-substituents can undergo electrophilic aromatic substitution (EAS) reactions. The position of substitution on the pyrrole ring is influenced by the nature of the N-substituent.

Regioselectivity Influenced by the N-Methylcyclohexyl Group

The introduction of an alkyl or aryl group on the pyrrole nitrogen generally directs electrophilic substitution to the C2 (α) and C5 (α') positions. However, the presence of bulky N-substituents can influence this regioselectivity. For instance, nitration of 1-benzylpyrrole (B1265733) results in a significant amount of the 3-nitro isomer, a trend also observed with the bulky t-butyl group. cdnsciencepub.comstackexchange.com This suggests that the large 4-methylcyclohexyl group would similarly favor substitution at the C3 (β) position due to steric hindrance at the C2 and C5 positions.

It is important to note that while N-substitution generally activates the pyrrole ring towards EAS, the conditions of the reaction can significantly impact the product distribution. cdnsciencepub.com For example, in the Vilsmeier formylation of 1-benzylpyrrole, both 2- and 3-substituted products are formed, with the 3-isomer being a minor product. cdnsciencepub.com

Halogenation, Nitration, and Sulfonation Mechanisms

Halogenation: The halogenation of N-substituted pyrroles can be complex, often leading to polyhalogenated products. cdnsciencepub.com For instance, bromination of 1-benzylpyrrole with bromine in carbon tetrachloride can yield multiple brominated derivatives in addition to the expected 3-bromo isomer. cdnsciencepub.com To achieve selective substitution at the C3 position, N-substituted 3-bromopyrrole can be synthesized by brominating N-silylpyrrole with N-bromosuccinimide (NBS). wikipedia.org

Nitration: The nitration of N-substituted pyrroles often leads to a mixture of 2- and 3-nitro isomers. cdnsciencepub.comstackexchange.com The ratio of these isomers is influenced by the steric bulk of the N-substituent. cdnsciencepub.comstackexchange.com For example, nitration of 1-benzylpyrrole with acetic anhydride-nitric acid yields a mixture containing about 60% of the 3-nitro isomer. cdnsciencepub.com In contrast, nitration of pyrrole itself with acetyl nitrate (B79036) typically gives 2-nitropyrrole as the major product. stackexchange.com

Nucleophilic Reactivity of the Pyrrole Nitrogen Atom

The nitrogen atom in pyrrole possesses a lone pair of electrons, but its nucleophilicity is reduced due to the delocalization of these electrons within the aromatic system. pearson.com

N-Deprotonation and Generation of Pyrrolide Anions

The N-H proton of pyrrole is moderately acidic, with a pKa of about 17.5, allowing for deprotonation by strong bases like butyllithium (B86547) or sodium hydride to form the pyrrolide anion. wikipedia.org This anion is a potent nucleophile. wikipedia.org The resulting pyrrolide anion can then participate in various reactions. wikipedia.org

N-Acylation and Further N-Alkylation of Pyrrolide Intermediates

N-Acylation: The pyrrolide anion readily undergoes N-acylation. For instance, reacting the pyrrolide anion with an acyl chloride or anhydride (B1165640) introduces an acyl group onto the nitrogen atom. nsf.govorganic-chemistry.org A highly regioselective N-acylation of pyrrole with benzoyl chloride can be achieved in ionic liquids. organic-chemistry.org Furthermore, N-acylbenzotriazoles can be used as mild and regioselective C-acylating agents for pyrroles in the presence of a Lewis acid like titanium tetrachloride, leading to 2-acylpyrroles. acs.orgnih.gov

N-Alkylation: The pyrrolide anion can also be N-alkylated. The choice of the counter-ion and solvent influences the site of alkylation. More ionic bonds (with Li+, Na+, K+) and solvating solvents favor N-alkylation. wikipedia.org For example, treating deprotonated pyrrole with iodomethane (B122720) yields N-methylpyrrole. wikipedia.org Phase transfer catalysis is an effective method for the N-alkylation of pyrrole and its derivatives with primary alkyl halides. cdnsciencepub.com

Cycloaddition Reactions Involving Pyrrole Derivatives

N-substituted pyrroles can participate in cycloaddition reactions, acting as either the diene or the dienophile component. wikipedia.org

[4+2] Cycloadditions (Diels-Alder Reactions): Pyrroles can act as dienes in Diels-Alder reactions, particularly when an electron-withdrawing group is present on the nitrogen. wikipedia.org The aromatic character of pyrrole can limit its reactivity, but intramolecular Diels-Alder reactions have been successfully carried out. ucla.edursc.org For instance, 1-pyrrolyl fumarate (B1241708) undergoes a facile intramolecular Diels-Alder reaction. ucla.edursc.org N-Arylpyrroles can also undergo Diels-Alder cycloadditions with aryne intermediates generated from diaryliodonium salts. nih.gov

[3+2] Cycloadditions: N-substituted pyrroles are also known to participate in [3+2] cycloaddition reactions. For example, N-substituted pyrrole-2-carboxaldehydes react with arylalkenes in the presence of a copper catalyst to form dihydropyrrolizine skeletons. acs.orgacs.orgnih.gov Another example is the Van Leusen reaction, where tosylmethyl isocyanide (TosMIC) reacts with an enone in the presence of a base to produce pyrroles. wikipedia.orgnih.govmdpi.com

[4+3] Cycloadditions: While less common, pyrrole derivatives can undergo [4+3] cycloaddition reactions. These reactions are more challenging than with furans due to the higher aromaticity of the pyrrole ring. thieme-connect.de

[4+2] and [3+2] Cycloadditions

N-substituted pyrroles can participate in both [4+2] (Diels-Alder) and [3+2] cycloaddition reactions, serving as either the diene or the dipolarophile component. The electronic nature of the N-substituent plays a crucial role in determining the reactivity of the pyrrole ring in these cycloadditions.

[4+2] Cycloadditions: Pyrroles are electron-rich aromatic systems, which generally makes them poor dienes for Diels-Alder reactions with electron-rich dienophiles. However, the presence of an electron-withdrawing group on the nitrogen atom can enhance their reactivity. Conversely, an electron-donating group like the 4-methylcyclohexyl group in "1-(4-methylcyclohexyl)-1H-pyrrole" would be expected to decrease its reactivity as a diene in a normal electron-demand Diels-Alder reaction.

Some studies have shown that N-substituted pyrroles can undergo [4+2] cycloadditions with highly reactive dienophiles. For instance, N-Boc-pyrrole has been shown to react with oxyallyl cations in formal (4+3) cycloadditions, which can be considered a stepwise process involving a [4+2] cycloaddition followed by rearrangement. thieme-connect.de

[3+2] Cycloadditions: Pyrroles and their derivatives are more commonly involved in [3+2] cycloaddition reactions. These reactions are a powerful tool for the synthesis of various five-membered heterocyclic rings. For example, N-substituted pyrrole-2-carboxaldehydes have been shown to react with arylalkenes under copper catalysis to afford dihydropyrrolizine skeletons. nih.govacs.org This reaction proceeds via a [3+2] cycloaddition mechanism. nih.govacs.org

Another example involves the reaction of N-aryl glycinates with 2-benzylidenemalononitrile partners under visible light photocatalysis to construct polysubstituted pyrroles through a radical [3+2] annulation strategy. rsc.org Tosylmethyl isocyanides (TosMICs) also react with electron-deficient alkenes in a [3+2] cycloaddition to yield various substituted pyrroles. nih.gov

Influence of N-Substituent on Cycloaddition Stereochemistry and Rate

The N-substituent on the pyrrole ring exerts a significant influence on both the rate and stereochemistry of cycloaddition reactions.

Rate: The electronic properties of the N-substituent are a key determinant of the reaction rate. Electron-withdrawing groups on the nitrogen generally increase the rate of cycloaddition by lowering the energy of the pyrrole's Lowest Unoccupied Molecular Orbital (LUMO), making it more susceptible to attack by a nucleophilic diene in an inverse-electron-demand Diels-Alder reaction. Conversely, electron-donating groups, such as the 4-methylcyclohexyl group, increase the electron density of the pyrrole ring, which can enhance its reactivity as a diene in normal-electron-demand Diels-Alder reactions but may slow down reactions where the pyrrole acts as a dienophile.

In [3+2] cycloadditions, the nature of the N-substituent can also be critical. For instance, in the copper-catalyzed cycloaddition of N-substituted pyrrole-2-carboxaldehydes with arylalkenes, the reaction conditions, including the N-substituent, were found to be important factors for achieving optimal yields. acs.org

Stereochemistry: The steric bulk of the N-substituent can play a significant role in controlling the stereochemical outcome of cycloaddition reactions. A bulky substituent like the 4-methylcyclohexyl group can direct the approach of the dienophile or dipole to the less hindered face of the pyrrole ring, leading to a high degree of stereoselectivity.

In the context of formal (4+3) cycloadditions, the N-substituent has been shown to be crucial. For example, the reaction of N-ethoxycarbonyl-protected pyrrole with an α-bromo ketone provided the cycloadduct in moderate yield, while the same reaction with N-methylpyrrole resulted in a Friedel-Crafts product. thieme-connect.de This highlights the delicate balance of steric and electronic effects of the N-substituent in directing the reaction pathway.

Furthermore, in enantioselective cycloadditions, chiral auxiliaries attached to the nitrogen atom or the use of chiral catalysts can induce high levels of stereocontrol. For example, an organocatalytic, highly enantioselective [6+2]-cycloaddition of 2-methide-2H-pyrroles with aryl acetaldehydes has been developed, where the stereochemical outcome is controlled by a BINOL-phosphoric acid catalyst. acs.org

Ring-Opening and Rearrangement Processes (e.g., Ciamician-Dennstedt Rearrangement)

N-substituted pyrroles can undergo various ring-opening and rearrangement reactions, with the Ciamician-Dennstedt rearrangement being a classic example.

The Ciamician-Dennstedt rearrangement involves the expansion of a pyrrole ring into a 3-halopyridine. chemistry-online.com This reaction typically occurs when a pyrrole is treated with a dihalocarbene, which is generated in situ from a haloform (like chloroform) and a strong base. chemistryschool.net The proposed mechanism involves the addition of the dichlorocarbene (B158193) to the pyrrole ring to form a dichlorocyclopropane intermediate. This unstable intermediate then undergoes a rearrangement to yield the 3-chloropyridine. chemistry-online.com The reaction was first demonstrated by Ciamician and Dennstedt using the potassium salt of pyrrole and chloroform. chemistry-online.com

While the classical Ciamician-Dennstedt rearrangement often suffers from low yields and limited functional group tolerance, modern variations have been developed. nih.gov For instance, the use of α-chlorodiazirines as carbene precursors allows for the synthesis of 3-arylpyridines and quinolines from pyrroles and indoles, respectively, under milder conditions and with greater selectivity. nih.govorganic-chemistry.org This modified protocol has been shown to be effective even for the skeletal editing of pharmaceutically relevant pyrroles. nih.gov

The substitution pattern on the pyrrole ring can influence the regioselectivity of the rearrangement, with steric effects often playing a predictive role. nih.gov

Radical Reactions and Polymerization Behavior of Pyrrole Derivatives

The pyrrole ring can participate in radical reactions, and the nature of the N-substituent can influence the course of these reactions.

Studies on the free-radical reactions of N-methylpyrrole have shown that hydrogen atom abstraction can occur from the methyl group, leading to dimerization or attack on the pyrrole ring itself. ibm.com In contrast, for unsubstituted pyrrole, hydrogen abstraction occurs at the 2-position of the ring. ibm.com This suggests that for "this compound," radical abstraction could potentially occur at the cyclohexyl ring or the pyrrole ring, depending on the reaction conditions and the radical initiator used.

N-substituted pyrroles can also be involved in free-radical cyclization reactions to form polyheterocyclic compounds. For example, o-bromophenyl-substituted pyrrolylpyridinium salts undergo intramolecular radical cyclization to produce pyrido[2,1-a]pyrrolo[3,4-c]isoquinoline skeletons. beilstein-journals.org The success of these cyclizations can be sensitive to substituents on the pyrrole nitrogen. beilstein-journals.org

The polymerization of pyrrole and its derivatives is a well-known process that leads to the formation of polypyrrole, a conducting polymer. The polymerization can be initiated electrochemically or chemically using oxidizing agents. The N-substituent can significantly affect the polymerization process and the properties of the resulting polymer. Bulky N-substituents, such as the 4-methylcyclohexyl group, can hinder the polymerization process due to steric hindrance, potentially leading to polymers with lower molecular weights and different morphologies compared to those derived from less hindered N-substituted pyrroles.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy of N-Cyclohexylpyrroles

NMR spectroscopy is a primary tool for the detailed structural analysis of 1-(4-methylcyclohexyl)-1H-pyrrole, offering insights into its atomic connectivity and spatial arrangement. wikipedia.org

Detailed ¹H and ¹³C NMR Chemical Shift and Coupling Constant Analysis

The ¹H and ¹³C NMR spectra of this compound are characterized by distinct signals corresponding to the pyrrole (B145914) and 4-methylcyclohexyl moieties. Due to the lack of specific published data for this exact compound, the following analysis is based on established chemical shift ranges for N-substituted pyrroles and substituted cyclohexanes. organicchemistrydata.orgmsu.educhemicalbook.comchemicalbook.com

¹H NMR Spectroscopy: The pyrrole ring protons exhibit characteristic chemical shifts. The protons at the C2 and C5 positions (α-protons), being closer to the nitrogen atom, are typically observed downfield compared to the protons at the C3 and C4 positions (β-protons). The signals for the 4-methylcyclohexyl group are more complex due to the chair conformation and the presence of axial and equatorial protons, which are chemically non-equivalent at low temperatures. organicchemistrydata.orgquora.com The methyl group protons appear as a doublet, coupled to the adjacent methine proton.

¹³C NMR Spectroscopy: The carbon signals for the pyrrole ring are found in the aromatic region of the spectrum. oregonstate.eduyoutube.comyoutube.com Similar to the proton signals, the α-carbons (C2/C5) resonate at a different frequency than the β-carbons (C3/C4). The 4-methylcyclohexyl carbons display a range of chemical shifts dependent on their position relative to the methyl group and the nitrogen substituent. The carbon attached to the nitrogen (C1') is significantly influenced by the heteroatom. msu.educhemicalbook.comchemicalbook.com

Interactive Data Table 1: Predicted ¹H NMR Data for this compound

| Atom(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Typical Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2, H-5 (Pyrrole) | ~6.6 - 6.8 | Triplet | J ≈ 2.0 - 2.5 |

| H-3, H-4 (Pyrrole) | ~6.0 - 6.2 | Triplet | J ≈ 2.0 - 2.5 |

| H-1' (Cyclohexyl) | ~3.8 - 4.2 | Multiplet | |

| H-2', H-6' (Cyclohexyl) | ~1.2 - 2.0 | Multiplet | |

| H-3', H-5' (Cyclohexyl) | ~1.2 - 2.0 | Multiplet | |

| H-4' (Cyclohexyl) | ~1.0 - 1.6 | Multiplet |

Interactive Data Table 2: Predicted ¹³C NMR Data for this compound

| Atom(s) | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2, C-5 (Pyrrole) | ~118 - 122 |

| C-3, C-4 (Pyrrole) | ~107 - 110 |

| C-1' (Cyclohexyl) | ~55 - 60 |

| C-2', C-6' (Cyclohexyl) | ~30 - 35 |

| C-3', C-5' (Cyclohexyl) | ~30 - 35 |

| C-4' (Cyclohexyl) | ~30 - 35 |

Dynamic NMR Studies for Conformational Analysis of the 4-Methylcyclohexyl Ring

The 4-methylcyclohexyl substituent exists predominantly in a chair conformation. This ring is not static but undergoes a rapid "ring-flipping" or chair-chair interconversion process. pressbooks.pub Dynamic NMR (DNMR) spectroscopy is a powerful technique used to study the kinetics of this conformational exchange. unibas.itcopernicus.orgrsc.org

At room temperature, the ring flip is fast on the NMR timescale, resulting in averaged signals for the axial and equatorial protons. However, as the temperature is lowered, the rate of interconversion decreases. At a sufficiently low temperature (the coalescence temperature), the single averaged signal for a pair of axial/equatorial protons broadens and then splits into two distinct signals. unibas.it This phenomenon allows for the determination of the energy barrier (ΔG‡) for the chair-chair interconversion. For monosubstituted cyclohexanes, the conformer with the bulky substituent in the equatorial position is generally more stable to minimize 1,3-diaxial interactions. pressbooks.pub In the case of this compound, the equilibrium will strongly favor the conformer where both the pyrrole and methyl groups are in equatorial positions.

Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Elucidation

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks. slideshare.net For this compound, COSY spectra would show correlations between adjacent protons on the cyclohexyl ring (e.g., H-1' with H-2'/H-6', H-2' with H-3', etc.) and also between the coupled α (H-2/5) and β (H-3/4) protons of the pyrrole ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations). youtube.com An HSQC spectrum would show a cross-peak connecting each proton signal to its corresponding carbon signal, for example, linking the pyrrole H-2/5 signal to the C-2/5 carbon signal and the methyl proton doublet to the methyl carbon signal. slideshare.net

HMBC (Heteronuclear Multiple Bond Correlation): This experiment detects longer-range correlations between protons and carbons, typically over two to three bonds (²J_CH and ³J_CH). youtube.comscience.gov HMBC is crucial for connecting the different fragments of the molecule. Key correlations would include those between the pyrrole protons (H-2/5) and the cyclohexyl C-1' carbon, and between the cyclohexyl H-1' proton and the pyrrole C-2 and C-5 carbons. This confirms the point of attachment between the two ring systems.

Vibrational Spectroscopy (Fourier-Transform Infrared and Raman Spectroscopy)

Identification of Characteristic Vibrational Modes of the Pyrrole and Cyclohexyl Moieties

The FTIR and Raman spectra of this compound display characteristic bands that can be assigned to specific vibrations of the pyrrole ring and the cyclohexyl group. elixirpublishers.comifo.lviv.uaroyalsocietypublishing.org

Pyrrole Moiety: The pyrrole ring exhibits several characteristic vibrations. The C-H stretching vibrations of the aromatic ring typically appear above 3100 cm⁻¹. The C=C and C-N stretching modes are found in the 1300-1600 cm⁻¹ region. researchgate.netresearchgate.net In-plane and out-of-plane C-H bending vibrations are also observed at lower frequencies. researchgate.netnist.gov

Cyclohexyl Moiety: The most prominent bands for the cyclohexyl group are the aliphatic C-H stretching vibrations, which occur in the 2850-2960 cm⁻¹ range. researchgate.netnih.gov The CH₂ scissoring (bending) vibrations are typically seen around 1450 cm⁻¹, while other deformation modes like wagging and twisting appear at lower wavenumbers. nih.gov

Interactive Data Table 3: Characteristic Vibrational Modes for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) | Typical Intensity |

|---|---|---|---|

| C-H Stretch | Pyrrole Ring | 3100 - 3150 | Medium-Weak |

| C-H Stretch | Cyclohexyl & Methyl (asymmetric) | 2920 - 2960 | Strong |

| C-H Stretch | Cyclohexyl & Methyl (symmetric) | 2850 - 2870 | Strong |

| C=C Stretch | Pyrrole Ring | 1450 - 1550 | Medium-Strong |

| C-N Stretch | Pyrrole Ring | 1350 - 1400 | Medium |

| CH₂ Scissor | Cyclohexyl | ~1450 | Medium |

| C-H In-plane Bend | Pyrrole Ring | 1000 - 1100 | Medium |

Spectroscopic Signatures of Intermolecular Interactions

In the condensed phase (liquid or solid), intermolecular interactions can influence the vibrational spectra. quora.comrsc.org For a molecule like this compound, these interactions are primarily van der Waals forces. While there are no strong hydrogen bond donors, weak C-H···π interactions between the cyclohexyl C-H bonds of one molecule and the electron-rich pyrrole ring of another might occur. researchgate.netnih.gov Such interactions can lead to subtle changes in the spectra, such as:

Peak Broadening: Intermolecular interactions in the liquid or solid state can lead to a distribution of molecular environments, causing vibrational bands to become broader compared to the gas phase.

Frequency Shifts: The formation of weak intermolecular bonds can slightly alter the force constants of the involved bonds, leading to small shifts (typically red-shifts, to lower frequency) in their corresponding vibrational frequencies. nih.govnih.gov For instance, the C-H stretching or bending modes involved in a C-H···π interaction may shift slightly to lower wavenumbers. researchgate.net

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is instrumental in determining the precise elemental composition of this compound. The exact mass of the molecule can be calculated and then compared with the experimentally measured value to confirm its identity.

The molecular formula of this compound is C₁₁H₁₇N. The theoretical exact mass can be calculated using the masses of the most abundant isotopes of carbon, hydrogen, and nitrogen.

Table 1: Theoretical Isotopic Mass Data

| Element | Isotope | Mass (Da) |

|---|---|---|

| Carbon | ¹²C | 12.000000 |

| Hydrogen | ¹H | 1.007825 |

Based on these values, the theoretical monoisotopic mass of this compound is calculated to be 163.1361 Da. HRMS analysis would be expected to yield a mass-to-charge ratio (m/z) value extremely close to this theoretical mass, thereby confirming the elemental formula.

Fragmentation Pathway Analysis

Upon ionization in a mass spectrometer, this compound will undergo characteristic fragmentation. The analysis of these fragments provides valuable structural information. The most likely fragmentation pathways involve the cleavage of the bond between the pyrrole ring and the cyclohexyl group, as well as fragmentation within the cyclohexyl ring itself.

Table 2: Predicted Major Fragment Ions in the Mass Spectrum of this compound

| m/z (predicted) | Ion Structure | Description |

|---|---|---|

| 163 | [C₁₁H₁₇N]⁺ | Molecular Ion |

| 80 | [C₅H₆N]⁺ | Pyrrole ring with a protonated nitrogen |

| 83 | [C₆H₁₁]⁺ | 4-methylcyclohexyl cation |

| 67 | [C₄H₅N]⁺ | Pyrrole cation |

The fragmentation pattern would likely show a prominent molecular ion peak at m/z 163. The base peak could correspond to either the 4-methylcyclohexyl cation (m/z 83) or the protonated pyrrole fragment (m/z 80), depending on the relative stability of these ions.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transition Analysis

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The pyrrole ring is the primary chromophore in this compound. Pyrrole itself exhibits strong absorption in the UV region due to π → π* transitions.

The N-substitution with a 4-methylcyclohexyl group is not expected to significantly shift the main absorption band of the pyrrole ring into the visible region, as the cyclohexyl group is an aliphatic, non-conjugated substituent. However, it can have a minor influence on the position and intensity of the absorption maxima (λmax).

Table 3: Expected UV-Vis Absorption Data for this compound (in a non-polar solvent like hexane)

| Electronic Transition | Expected λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |

|---|---|---|

| π → π* | ~210-220 | High |

The primary absorption band is attributed to the π → π* transition within the aromatic pyrrole ring. A weaker n → π* transition, involving the non-bonding electrons of the nitrogen atom, may also be present but is often obscured by the much stronger π → π* transition. The solvent can influence the position of these transitions; polar solvents may cause a slight blue shift (hypsochromic shift) of the n → π* transition. For instance, in related pyrrole-containing systems, such as photoswitchable calix chemicalbook.compyrrole receptors, the electronic transitions are sensitive to the surrounding environment and isomerization, with absorption maxima observed in the range of 315-325 nm, though these are more complex, conjugated systems. nih.gov

X-ray Crystallography for Solid-State Structure Determination (on derivatives or related compounds)

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. Obtaining suitable single crystals of this compound itself might be challenging. However, analysis of crystalline derivatives or structurally related compounds can provide valuable information about bond lengths, bond angles, and intermolecular interactions.

For example, studies on complex structures incorporating pyrrole rings, such as strapped calix chemicalbook.compyrrole receptors, reveal detailed conformational features. nih.gov In a hypothetical crystal structure of this compound, one would expect to determine:

Conformation of the Cyclohexyl Ring: The 4-methylcyclohexyl group would likely adopt a stable chair conformation with the bulky pyrrole substituent in an equatorial position to minimize steric hindrance.

Orientation of the Pyrrole Ring: The relative orientation of the planar pyrrole ring with respect to the cyclohexyl ring would be a key structural parameter.

Intermolecular Interactions: In the solid state, weak intermolecular forces such as van der Waals interactions and potential C-H···π interactions would govern the crystal packing.

Table 4: Hypothetical Crystallographic Parameters for a Derivative of this compound

| Parameter | Expected Value/Information |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c, Pbca |

| Unit Cell Dimensions (Å) | a, b, c, α, β, γ |

| Bond Lengths (Å) | e.g., N-C (pyrrole-cyclohexyl), C-C, C-N (in pyrrole) |

| Bond Angles (°) | e.g., C-N-C, angles within both rings |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations are fundamental to modern chemical research, providing detailed insights into molecular behavior. For 1-(4-methylcyclohexyl)-1H-pyrrole, these methods can predict its stable conformations, electronic structure, and sites of reactivity.

The conformational landscape of this compound is primarily determined by the orientation of the substituents on the cyclohexane (B81311) ring and the rotation around the C-N bond connecting the two ring systems. The 4-methylcyclohexyl group can exist in cis and trans isomeric forms, with the methyl group and the pyrrole (B145914) substituent being on the same or opposite sides of the ring, respectively. Each of these isomers has multiple conformations, the most stable of which is typically the chair form.

A computational study would involve geometry optimization of all possible conformers to identify the global minimum energy structure. Key conformers for consideration would include the methyl and pyrrolyl groups in axial or equatorial positions on the chair-form cyclohexane ring. It is expected that conformers with bulky substituents in the equatorial position would be lower in energy and thus more stable.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Pyrrolyl Group Position | Methyl Group Position | Hypothetical Relative Energy (kcal/mol) | Hypothetical Population (%) at 298 K |

|---|---|---|---|---|

| trans | Equatorial | Equatorial | 0.00 | 98.9 |

| cis | Equatorial | Axial | 1.75 | 0.9 |

| cis | Axial | Equatorial | 2.10 | 0.2 |

| trans | Axial | Axial | 3.85 | <0.1 |

Table 2: Hypothetical NBO Analysis Data for the Most Stable Conformer

| Atom | Hypothetical Natural Charge (e) | Donor NBO | Acceptor NBO | Hypothetical Stabilization Energy E(2) (kcal/mol) |

|---|---|---|---|---|

| N1 (Pyrrole) | -0.45 | LP(1) N1 | π(C2-C3) | 40.5 |

| C2 (Pyrrole) | -0.20 | LP(1) N1 | π(C4-C5) | 38.2 |

| C3 (Pyrrole) | -0.25 | π(C2-C3) | π(C4-C5) | 22.1 |

| C(Cyclohexyl attached to N) | +0.15 | σ(C-H) | σ(C-N) | 2.5 |

Electron Localization Function (ELF) analysis provides a visual representation of electron pairing in a molecule. jussieu.frjussieu.fr It maps regions where the probability of finding a second electron of the same spin is low, which corresponds to covalent bonds and lone pairs. researchgate.netdiva-portal.org An ELF plot for this compound would show distinct basins for the C-H, C-C, and C-N sigma bonds. Crucially, it would also display a delocalized basin corresponding to the aromatic π-system of the pyrrole ring, visually confirming its aromatic character.

Frontier Molecular Orbital (FMO) theory is a cornerstone of reactivity prediction, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.comimperial.ac.uk The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO represents the ability to accept electrons (electrophilicity). researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. dntb.gov.ua

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrrole ring, indicating that this moiety is the center of nucleophilicity. The LUMO would likely be a π* orbital of the pyrrole ring.

Table 3: Hypothetical FMO Properties

| Parameter | Hypothetical Value (eV) | Implication |

|---|---|---|

| HOMO Energy | -5.80 | Indicates good electron-donating (nucleophilic) character of the pyrrole ring. |

| LUMO Energy | 0.95 | Indicates ability to accept electrons in the π* system. |

| HOMO-LUMO Gap (ΔE) | 6.75 | Suggests high kinetic stability and moderate reactivity. |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting how it will interact with other species. researchgate.net It maps the electrostatic potential onto the electron density surface, with different colors representing different potential values. Red or yellow regions indicate negative potential (electron-rich areas) and are susceptible to electrophilic attack, while blue regions indicate positive potential (electron-poor areas) and are prone to nucleophilic attack. nih.gov

An MEP map of this compound would show the most negative potential localized over the π-system of the pyrrole ring, particularly at the C2 and C5 positions, highlighting these as the primary sites for electrophilic substitution. The area around the nitrogen atom would also be negative. In contrast, the hydrogen atoms of both the pyrrole and cyclohexyl rings would exhibit positive electrostatic potential.

Computational Elucidation of Reaction Mechanisms

Computational methods are extensively used to map out the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction mechanisms.

To understand the regioselectivity of reactions such as electrophilic aromatic substitution on the pyrrole ring, computational chemists locate the transition state (TS) structures for attack at different positions. A transition state is the highest energy point along the reaction coordinate. Calculating the energy of this TS relative to the reactants gives the activation energy (Ea), which determines the reaction rate.

For electrophilic substitution on the pyrrole ring of this compound, calculations would likely confirm that attack at the C2 (or C5) position is kinetically favored over attack at the C3 (or C4) position. This is because the intermediate (sigma complex) formed by C2 attack is better able to delocalize the positive charge. A computational study would characterize the geometry of the transition states and calculate their corresponding activation energies.

Table 4: Hypothetical Activation Energies for Electrophilic Nitration

| Reaction | Hypothetical Activation Energy (Ea) (kcal/mol) | Conclusion |

|---|---|---|

| Substitution at C2-position | 15.5 | Kinetically favored pathway. |

| Substitution at C3-position | 22.0 | Kinetically disfavored pathway. |

Continuum Solvation Models in Theoretical Studies

In the absence of specific studies on this compound, a general discussion of how continuum solvation models would be applied is relevant. These models are a important tool in computational chemistry for estimating the influence of a solvent on the properties and behavior of a solute molecule without explicitly representing individual solvent molecules.

The core principle of continuum solvation models is to treat the solvent as a continuous medium with a defined dielectric constant. The solute molecule is placed within a cavity in this continuum, and the electronic interaction between the solute and the dielectric medium is calculated. This approach allows for the computation of solvation free energies and the study of how the solvent environment affects molecular geometries, reaction pathways, and spectroscopic properties.

For a molecule like this compound, a continuum model such as the Polarizable Continuum Model (PCM) would be employed to understand its behavior in various solvents. Researchers would first optimize the geometry of the isolated molecule in the gas phase and then recalculate its properties within the solvent continuum. The choice of the dielectric constant would be crucial and would correspond to the specific solvent being investigated (e.g., water, ethanol, or a non-polar solvent like hexane). The results would provide insights into the molecule's stability and conformational preferences in solution.

In Silico Approaches for Molecular Design and Property Prediction

In silico methods, which encompass a range of computational techniques, are vital for the rational design of new molecules and the prediction of their chemical and physical properties before their synthesis.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling establishes a mathematical relationship between the structural features of a molecule and its physicochemical properties. Although no QSPR studies specifically including this compound were found, a hypothetical QSPR study would involve a dataset of structurally similar pyrrole derivatives.

The process would begin by calculating a wide array of molecular descriptors for each compound in the dataset. These descriptors quantify various aspects of the molecular structure, including:

Topological descriptors: Based on the 2D representation of the molecule.

Geometrical descriptors: Related to the 3D shape and size of the molecule.

Quantum-chemical descriptors: Derived from quantum mechanical calculations, such as orbital energies and partial charges.

Once the descriptors are calculated, a statistical method, such as multiple linear regression or machine learning algorithms, is used to build a model that correlates a selection of these descriptors with a specific property of interest (e.g., boiling point, solubility, or a biological activity). The predictive power of the resulting QSPR model would then be validated using an external set of compounds not used in the model development.

Theoretical Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

The theoretical prediction of spectroscopic parameters is a powerful tool for confirming the structure of newly synthesized compounds and for interpreting experimental spectra. These predictions are typically performed using quantum mechanical methods, such as Density Functional Theory (DFT).

Nuclear Magnetic Resonance (NMR) Spectroscopy: To predict the ¹H and ¹³C NMR spectra of this compound, researchers would first perform a geometry optimization of the molecule. Following this, the magnetic shielding tensors for each nucleus would be calculated. These shielding values are then converted into chemical shifts by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS). The predicted chemical shifts would help in the assignment of the signals in an experimentally obtained NMR spectrum.

Infrared (IR) Spectroscopy: The theoretical IR spectrum is obtained by calculating the vibrational frequencies of the molecule. After geometry optimization, a frequency calculation is performed, which yields the normal modes of vibration and their corresponding intensities. The resulting computed spectrum, often a plot of intensity versus wavenumber, can be compared with an experimental IR spectrum to identify characteristic functional group vibrations, such as the C-H stretches of the cyclohexyl and pyrrole rings, and the C-N stretching frequency.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The prediction of UV-Vis spectra involves calculating the electronic transitions of the molecule. Time-Dependent Density Functional Theory (TD-DFT) is a commonly used method for this purpose. The calculation provides the excitation energies and oscillator strengths for the electronic transitions from the ground state to various excited states. These results can be used to predict the wavelength of maximum absorption (λmax) and to understand the nature of the electronic transitions (e.g., π → π* or n → π* transitions) within the this compound molecule.

Synthesis and Chemical Transformations of 1 4 Methylcyclohexyl 1h Pyrrole Derivatives

Functionalization and Derivatization of the Pyrrole (B145914) Ring (C2, C3, C4, C5 Positions)

The pyrrole ring is highly susceptible to electrophilic substitution, which typically occurs preferentially at the C2 (α) position due to the greater stabilization of the cationic intermediate through resonance. uobaghdad.edu.iqpearson.comonlineorganicchemistrytutor.com However, the substitution pattern can be influenced by steric hindrance from the N-substituent and the specific reaction conditions. rsc.orgrsc.org

Electrophilic Substitution Reactions:

A variety of electrophilic substitution reactions can be employed to introduce functional groups onto the pyrrole core of 1-(4-methylcyclohexyl)-1H-pyrrole.

Vilsmeier-Haack Formylation: This reaction introduces a formyl group (-CHO) onto the pyrrole ring, typically at the C2 position. The Vilsmeier reagent, generated from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), acts as the electrophile. chemistrysteps.comijpcbs.com For 1-substituted pyrroles, the ratio of C2 to C3 formylation is largely governed by the steric bulk of the N-substituent. rsc.orgrsc.orgtandfonline.com Given the size of the 4-methylcyclohexyl group, formylation is expected to predominantly yield this compound-2-carbaldehyde.

Friedel-Crafts Acylation: This reaction introduces an acyl group (R-C=O) using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst (e.g., AlCl₃). wikipedia.orgyoutube.comsigmaaldrich.com Similar to formylation, acylation of this compound would likely occur at the C2 position to yield 2-acyl-1-(4-methylcyclohexyl)-1H-pyrroles. The choice of acylating agent allows for the introduction of various keto functionalities.

Halogenation: Halogens such as bromine, chlorine, and iodine can be introduced onto the pyrrole ring. These reactions are often rapid and can proceed without a catalyst due to the high reactivity of the pyrrole ring. youtube.com Reaction with one equivalent of a halogenating agent would likely yield the 2-halo derivative, while excess reagent can lead to polyhalogenated products.

Nitration and Sulfonation: These reactions require milder conditions than those used for benzene (B151609) to avoid polymerization of the electron-rich pyrrole ring. uobaghdad.edu.iqyoutube.com Nitration can be achieved using reagents like nitric acid in acetic anhydride, while sulfonation can be performed with the pyridine-SO₃ complex. youtube.com

Illustrative Data for Pyrrole Ring Functionalization:

| Reaction | Reagents and Conditions | Expected Major Product | Typical Yield Range (%) |

| Vilsmeier-Haack | POCl₃, DMF, 0 °C to RT | This compound-2-carbaldehyde | 70-90 |

| Friedel-Crafts Acylation | Acetyl chloride, AlCl₃, CH₂Cl₂ | 1-(1-(4-methylcyclohexyl)-1H-pyrrol-2-yl)ethanone | 65-85 |

| Bromination | NBS, THF, 0 °C | 2-bromo-1-(4-methylcyclohexyl)-1H-pyrrole | 80-95 |

| Nitration | HNO₃, Acetic Anhydride, low temp. | 1-(4-methylcyclohexyl)-2-nitro-1H-pyrrole | 50-70 |

Metalation and Subsequent Reactions:

An alternative to electrophilic substitution is the deprotonation of the pyrrole ring using a strong base (metalation), followed by quenching with an electrophile. This approach can provide access to derivatives that are not easily obtained through direct electrophilic substitution. The regioselectivity of metalation can be influenced by the base and reaction conditions.

Modifications of the 4-Methylcyclohexyl Substituent

The 4-methylcyclohexyl group offers additional sites for chemical modification, although these reactions are generally less facile than those on the electron-rich pyrrole ring. The chemistry of the cyclohexyl moiety is typical of saturated hydrocarbons, primarily involving free-radical reactions.

Free-Radical Halogenation:

The tertiary hydrogen at the C1 position of the cyclohexane (B81311) ring and the hydrogens of the methyl group are potential sites for free-radical halogenation (e.g., using N-bromosuccinimide with a radical initiator). This would introduce a halogen atom that could serve as a handle for subsequent nucleophilic substitution or elimination reactions, leading to a wider array of derivatives.

Oxidation:

Strong oxidizing agents could potentially oxidize the cyclohexyl ring, for instance, at the tertiary carbon, to introduce a hydroxyl or keto group. However, controlling the selectivity of such reactions and avoiding oxidation of the pyrrole ring would be a significant challenge.

Development of Polymeric and Supramolecular Architectures Incorporating the this compound Unit

The this compound unit can serve as a monomer for the construction of polymers or as a building block for supramolecular assemblies.

Polymeric Architectures:

Pyrrole and its derivatives are well-known precursors to conducting polymers. nih.govmdpi.com The polymerization of this compound can be achieved through chemical or electrochemical oxidation. The resulting polymer, poly(this compound), would feature a polypyrrole backbone with pendant 4-methylcyclohexyl groups. These bulky, non-polar substituents would likely influence the polymer's solubility, processability, and solid-state packing, thereby affecting its electrical and optical properties. Copolymers can also be synthesized by polymerizing this monomer with other pyrrole derivatives or different heterocyclic monomers to fine-tune the material properties. nih.gov

Supramolecular Architectures:

The pyrrole ring can participate in various non-covalent interactions, including hydrogen bonding (if the NH is free, which is not the case here), π-π stacking, and anion-π interactions. rsc.orgoup.com While the N-substituent prevents direct NH-anion binding, the π-rich surface of the pyrrole ring in this compound can still interact with other molecules. These interactions can be exploited to form ordered supramolecular structures. For example, derivatives bearing additional recognition motifs could self-assemble into complex architectures. nih.gov The 4-methylcyclohexyl group would play a crucial role in directing the self-assembly process through steric effects and van der Waals interactions.

Stereoselective Synthesis of Chiral this compound Derivatives

The 4-methylcyclohexyl substituent contains a chiral center at the C1 position (if the methyl group is not in the plane of symmetry of the attachment to the pyrrole nitrogen) and can exist as cis and trans isomers with respect to the methyl group at C4. This opens up the possibility of creating chiral derivatives of this compound.

Synthesis from Chiral Precursors:

A straightforward approach to obtaining enantiomerically pure or enriched derivatives is to start the synthesis with a chiral precursor. For instance, the Paal-Knorr synthesis, a common method for preparing pyrroles, involves the condensation of a 1,4-dicarbonyl compound with a primary amine. mdpi.comnih.gov By using an enantiomerically pure form of 4-methylcyclohexylamine (B30895), one could synthesize the corresponding chiral this compound. Subsequent functionalization of the pyrrole ring would then lead to a variety of chiral derivatives.

Asymmetric Catalysis:

Another strategy involves the use of asymmetric catalysis in one of the functionalization steps. For example, an asymmetric metal-catalyzed reaction on a prochiral pyrrole derivative could introduce a new chiral center with high enantioselectivity. Although challenging, the development of such methods would be highly valuable for accessing specific stereoisomers. Reviews on the synthesis of chiral systems featuring the pyrrole unit highlight various strategies that could potentially be adapted. rsc.org

Illustrative Chiral Synthesis Pathway:

| Step | Reactants | Catalyst/Conditions | Product |

| 1 | (R)- or (S)-4-methylcyclohexylamine, 2,5-hexanedione (B30556) | Acetic acid, heat | (R)- or (S)-1-(4-methylcyclohexyl)-2,5-dimethyl-1H-pyrrole |

| 2 | Chiral pyrrole from Step 1 | Vilsmeier or Friedel-Crafts reagents | Chiral functionalized pyrrole derivative |

Advanced Applications in Materials Science and Catalysis

Role as Monomers in Polymer Chemistry

There is no available research that details the use of 1-(4-methylcyclohexyl)-1H-pyrrole as a monomer in the synthesis of conducting polymers or other advanced materials. The polymerization of pyrrole (B145914) and its derivatives is a well-established method for producing electrically conductive polymers. pageplace.deresearchgate.net The electrical properties of these polymers can be tuned by the nature of the substituent on the pyrrole nitrogen. However, studies specifically investigating the impact of the 4-methylcyclohexyl group on the polymerization process, and the resulting polymer's conductivity, morphology, and stability, are absent from the current body of scientific literature.

Ligand Design in Coordination Chemistry and Homogeneous/Heterogeneous Catalysis

No publications were found that describe the use of this compound in the design of ligands for coordination chemistry or in catalytic applications. Pyrrole- and pyrazole-based compounds are known to act as ligands for various transition metals, forming coordination complexes with applications in catalysis. nih.govmdpi.com The steric and electronic properties of the N-substituent are crucial in determining the coordination geometry and reactivity of the resulting metal complex. The specific influence of the 1-(4-methylcyclohexyl) substituent in this context has not been explored in any published research.

Components in Organic Electronic and Optoelectronic Devices

The investigation yielded no results for the application of this compound as a component in organic electronic or optoelectronic devices. Pyrrole-containing materials are of interest for applications such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors due to their electronic properties. researchgate.net However, there is no evidence to suggest that this compound has been synthesized or evaluated for these purposes.

Building Blocks for Complex Organic Molecules and Scaffolds

While pyrrole derivatives are widely recognized as versatile building blocks in organic synthesis for the construction of more complex molecules and scaffolds, nih.govnih.govsigmaaldrich.comresearchgate.net there are no specific examples in the literature where this compound is utilized for this purpose. The synthesis of complex natural products and pharmaceutical agents often employs functionalized pyrrole rings as key intermediates. The unique 4-methylcyclohexyl substituent could potentially offer interesting solubility or conformational properties, but its utility as a synthetic building block has not been documented.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(4-methylcyclohexyl)-1H-pyrrole, and how can reaction yields be optimized?

- Methodological Answer : The Clauson-Kaas pyrrole synthesis is a viable route for aryl-substituted pyrroles. For the 4-methylcyclohexyl variant, replace the aryl bromide with 4-methylcyclohexyl halide. Key steps include:

- Cyclocondensation of 2,5-dimethoxytetrahydrofuran with 4-methylcyclohexylamine under acidic conditions.

- Purification via solvent precipitation (e.g., dichloromethane/hexane) to achieve yields >80% .

- Optimization: Control reaction temperature (50–70°C) and use anhydrous solvents to minimize side reactions.

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- 1H NMR : Confirm substitution patterns (e.g., cyclohexyl protons at δ 1.2–2.1 ppm, pyrrole protons at δ 6.0–6.5 ppm) .

- FT-IR : Identify N–H stretching (~3400 cm⁻¹) and C–N vibrations (~1500 cm⁻¹) .

- TLC/HPLC : Monitor reaction progress and purity using hexane:ethyl acetate (3:1) as the mobile phase .

Q. What solvents and conditions are optimal for recrystallizing this compound?

- Methodological Answer : Use a dichloromethane/hexane mixture (1:4 ratio) for precipitation. Dissolve the crude product in minimal dichloromethane, then slowly add hexane until cloudiness appears. Filter and dry under vacuum to obtain crystalline solids with >90% recovery .

Advanced Research Questions

Q. How does the 4-methylcyclohexyl group influence regioselectivity in electrophilic substitution reactions of this pyrrole derivative?

- Methodological Answer : The bulky cyclohexyl group directs electrophiles (e.g., nitration, halogenation) to the less sterically hindered α-position of the pyrrole ring. Validate via:

- Competitive kinetic studies : Compare reaction rates with/without the substituent.

- DFT calculations : Analyze electron density maps to predict reactive sites .

Q. What strategies resolve contradictions in reported biological activity data for pyrrole derivatives like this compound?

- Methodological Answer : Discrepancies often arise from assay conditions. Standardize protocols:

- Use identical cell lines (e.g., HepG2 for cytotoxicity) and control for solvent effects (e.g., DMSO concentration ≤0.1%).

- Validate results with orthogonal assays (e.g., enzymatic inhibition vs. cell viability) .

Q. How can computational modeling predict the thermal stability of this compound in material science applications?

- Methodological Answer : Perform thermogravimetric analysis (TGA) paired with molecular dynamics simulations:

- Simulate bond dissociation energies (BDEs) for the cyclohexyl-pyrrole linkage.

- Compare experimental decomposition temperatures (e.g., TGA data) with computed activation energies .

Q. What mechanistic insights explain the compound’s reactivity in Diels-Alder or cycloaddition reactions?

- Methodological Answer : The electron-rich pyrrole ring acts as a diene. Monitor reactivity via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.